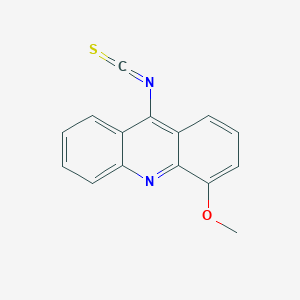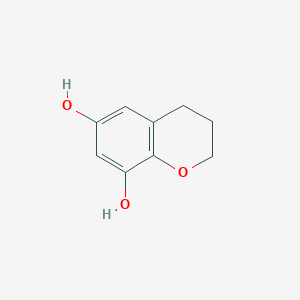
3,4-Dihydro-2H-1-benzopyran-6,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2H-1-benzopyran-6,8-diol is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1-benzopyran-6,8-diol can be achieved through several synthetic routes. One common method involves the reduction of 3,4-dihydro-2H-1-benzopyran-6,8-dione using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. Additionally, the use of catalytic hydrogenation can be employed to achieve efficient reduction of the precursor compound.
化学反応の分析
Types of Reactions
3,4-Dihydro-2H-1-benzopyran-6,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated benzopyran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated benzopyran derivatives.
Substitution: Halogenated or nitrated benzopyran derivatives.
科学的研究の応用
3,4-Dihydro-2H-1-benzopyran-6,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 3,4-Dihydro-2H-1-benzopyran-6,8-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
3,4-Dihydro-2H-1-benzopyran-6,8-diol can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1-benzopyran: Lacks the hydroxyl groups at positions 6 and 8, resulting in different chemical and biological properties.
2H-1-Benzopyran-3,5,6,7,8-pentol: Contains additional hydroxyl groups, which may enhance its antioxidant activity.
1,3,3-Trimethylindolino-6-nitrobenzopyrylospiran: A spiro compound with distinct photo-responsive behavior, useful in optical data storage applications.
特性
CAS番号 |
185122-80-9 |
|---|---|
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC名 |
3,4-dihydro-2H-chromene-6,8-diol |
InChI |
InChI=1S/C9H10O3/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,10-11H,1-3H2 |
InChIキー |
FKJFJIHWCXFIAB-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=CC(=C2)O)O)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


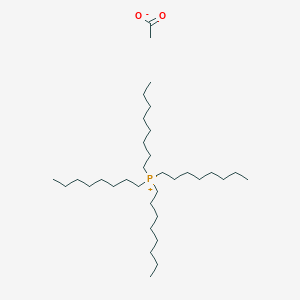
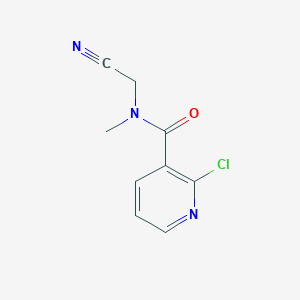
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)

![Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-](/img/structure/B14260996.png)
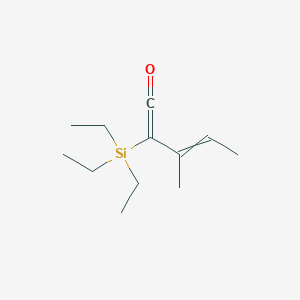
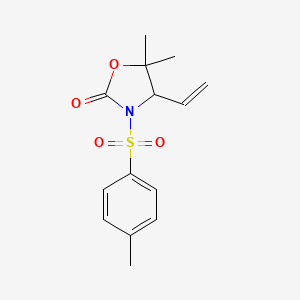



![N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine](/img/structure/B14261024.png)
![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
